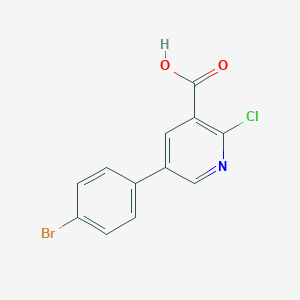![molecular formula C16H10F6 B6315966 1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] CAS No. 875740-59-3](/img/structure/B6315966.png)
1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene], or 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)], is an organic compound with a unique structure and properties. It is a colorless, crystalline solid that is insoluble in water and soluble in most organic solvents. 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has been used in a variety of scientific research applications, including as an intermediate in the synthesis of other compounds, as an additive in the production of polymers, and as a surfactant in the preparation of nanomaterials.
Aplicaciones Científicas De Investigación
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as an additive in the production of polymers, and as a surfactant in the preparation of nanomaterials. It has also been used in the synthesis of novel organic compounds and as a reactant in the synthesis of pharmaceuticals.
Mecanismo De Acción
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a reactive molecule that can form bonds with other molecules. It can react with various functional groups, such as alcohols, amines, and acids, to form new compounds. It can also form hydrogen bonds with other molecules, which can affect the structure and properties of the compound.
Biochemical and Physiological Effects
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a synthetic compound and has not been studied for its biochemical and physiological effects. Therefore, there is currently no information available on the potential effects of this compound on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] is a relatively stable compound and can be used in a variety of laboratory experiments. It is insoluble in water, which makes it ideal for use in organic solvents. Its reactivity also makes it useful for forming bonds with other molecules. However, it is a relatively expensive compound, which may limit its use in some experiments.
Direcciones Futuras
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] has a unique structure and properties that make it suitable for a variety of scientific research applications. Potential future directions for the use of this compound include its use in the synthesis of novel organic compounds, as a reactant in the synthesis of pharmaceuticals, and as an additive in the production of polymers. Additionally, further research could be conducted to explore its potential biochemical and physiological effects.
Métodos De Síntesis
1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] can be synthesized by a variety of methods. One method involves the reaction of 2-trifluoromethylbenzaldehyde and ethylene glycol in the presence of an acid catalyst. This reaction produces 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] as a by-product. Another method involves the reaction of 2-trifluoromethylbenzene and ethylene glycol in the presence of a base catalyst. This reaction produces 1,1'-(1,2-Ethenediyl)bis[2-(TFMB)] as the main product.
Propiedades
IUPAC Name |
1-(trifluoromethyl)-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAUNCUFOGKDN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)

![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![t-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
